

Core Identity and Physicochemical Properties

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Compound of Interest

Compound Name: 2-Bromo-6-chloroaniline

CAS No.: 59772-49-5

Cat. No.: B1281334

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2-Bromo-6-chloroaniline, systematically named under IUPAC nomenclature as **2-bromo-6-chloroaniline**, is a di-halogenated aromatic amine.^{[1][2]} Its structure, featuring bromine and chlorine atoms ortho to the amino group, imparts specific reactivity and steric properties that make it a valuable building block in organic synthesis.

The strategic placement of these functional groups dictates its role in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The electron-withdrawing nature of the halogens modulates the basicity and nucleophilicity of the aniline nitrogen, while the steric hindrance influences the accessibility of the reactive sites.

Chemical Identifiers

A precise identification is critical for regulatory compliance, procurement, and scientific communication.

Identifier	Value	Source
IUPAC Name	2-bromo-6-chloroaniline	PubChem[1]
CAS Number	59772-49-5	PubChem[1]
Molecular Formula	C ₆ H ₅ BrClN	PubChem[1]
SMILES	<chem>C1=CC(=C(C(=C1)Br)N)Cl</chem>	PubChem[1]
InChIKey	BIMSFWCFKDVSNO-UHFFFAOYSA-N	PubChem[1]

Physicochemical Data

The physical properties of **2-Bromo-6-chloroaniline** are essential for designing reaction conditions, purification procedures, and safe handling protocols.

Property	Value	Source
Molecular Weight	206.47 g/mol	PubChem[1]
Appearance	White or light yellow solid	Generic Observation
Boiling Point	242.8 ± 20.0 °C at 760 mmHg	Chemsrc
Density	1.7 ± 0.1 g/cm ³	Chemsrc
Topological Polar Surface Area	26 Å ²	PubChem[1]
XLogP3	2.9	PubChem[1]

Synthesis Pathway: A Rationale-Driven Approach

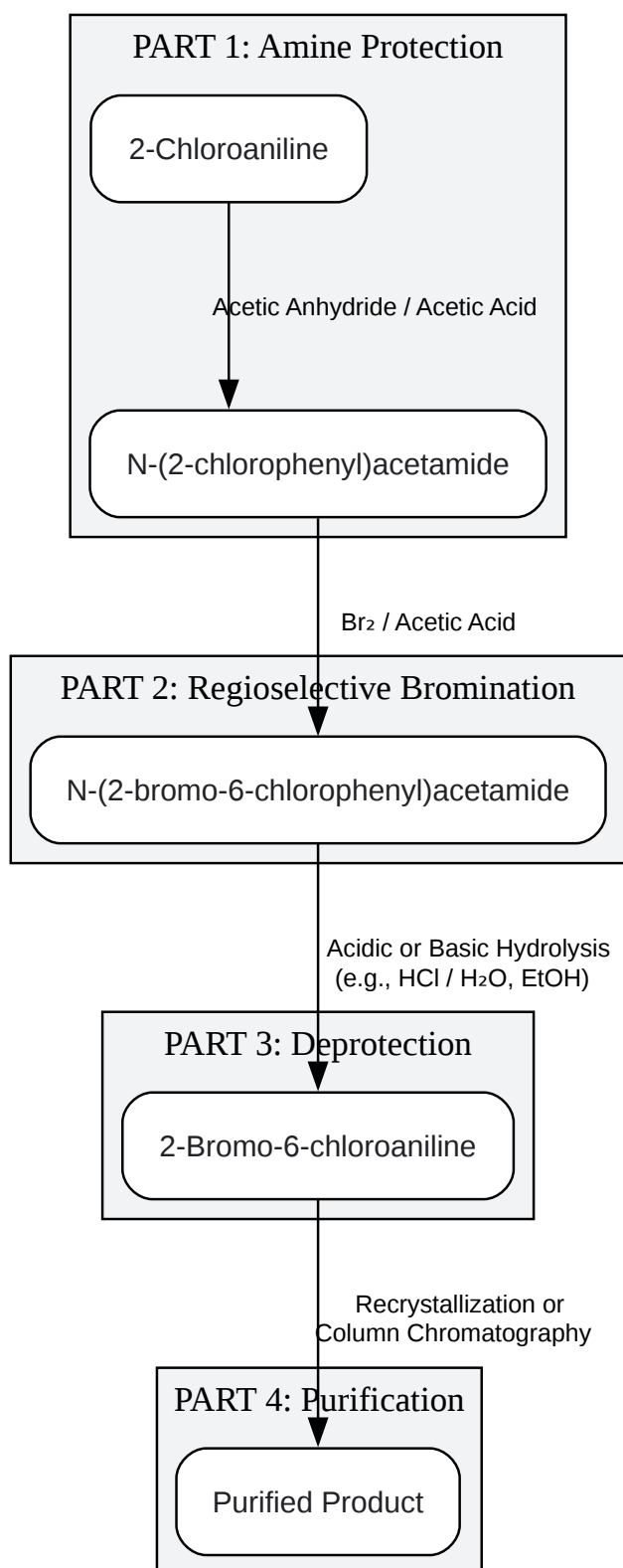
The synthesis of **2-Bromo-6-chloroaniline** is a multi-step process that requires careful control of regioselectivity. A common and logical pathway begins with a commercially available precursor, such as 2-chloroaniline, and involves protection of the amine, followed by selective halogenation and subsequent deprotection.

Causality in Synthesis Design: The amino group of aniline is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution. Direct bromination of 2-chloroaniline

would be difficult to control, potentially leading to multiple brominations and oxidation. Therefore, a protection-deprotection strategy is employed. Acetylation of the amine to form an acetanilide moderates the activating effect and provides steric bulk, favoring substitution at the less hindered position (C6, ortho to the amine and meta to the chlorine).

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis from precursor to final product.



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Caption: A typical four-part synthesis workflow for **2-Bromo-6-chloroaniline**.

Detailed Experimental Protocol

This protocol is a representative procedure based on established organic chemistry principles.

[3][4]

Step 1: Protection of 2-Chloroaniline (Acetylation)

- **Procedure:** In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chloroaniline (1.0 eq) in glacial acetic acid. Slowly add acetic anhydride (1.1 eq) to the solution. Heat the mixture to reflux for 2 hours.
- **Rationale:** The acetylation converts the highly activating $-NH_2$ group into a moderately activating $-NHCOCH_3$ group. This prevents oxidation of the amine by the brominating agent and controls the regioselectivity of the subsequent electrophilic substitution.
- **Work-up:** After cooling, pour the reaction mixture into ice-cold water to precipitate the N-(2-chlorophenyl)acetamide. Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 2: Bromination of N-(2-chlorophenyl)acetamide

- **Procedure:** Dissolve the dried N-(2-chlorophenyl)acetamide (1.0 eq) in glacial acetic acid. Cool the flask in an ice bath. Add a solution of bromine (1.0 eq) in glacial acetic acid dropwise with constant stirring, maintaining the temperature below $20^\circ C$. After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
- **Rationale:** The acetamido group directs the incoming electrophile (Br^+) to the ortho and para positions. The C4 position (para) is already occupied by chlorine. Of the two ortho positions (C2 and C6), the C6 position is sterically less hindered and electronically favored, leading to regioselective bromination.
- **Work-up:** Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench any excess bromine. The product, N-(2-bromo-6-chlorophenyl)acetamide, will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry.

Step 3: Deprotection (Hydrolysis)

- Procedure: Suspend the N-(2-bromo-6-chlorophenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid. Heat the mixture to reflux for 4-6 hours until hydrolysis is complete.[3]
- Rationale: Acid-catalyzed hydrolysis removes the acetyl protecting group, regenerating the amine functionality to yield the final product.
- Work-up: Cool the reaction mixture and neutralize it carefully with a base (e.g., 50% NaOH solution) until basic. The crude **2-Bromo-6-chloroaniline** will precipitate. Extract the product into a suitable organic solvent (e.g., ethyl ether or dichloromethane), wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

Step 4: Purification

- Procedure: Purify the crude product by either recrystallization from a suitable solvent system (e.g., heptane or ethanol/water) or by column chromatography on silica gel.[3]
- Rationale: Purification is essential to remove any unreacted starting materials, by-products, or residual reagents to achieve the high purity required for pharmaceutical applications.

Applications in Drug Development and Synthesis

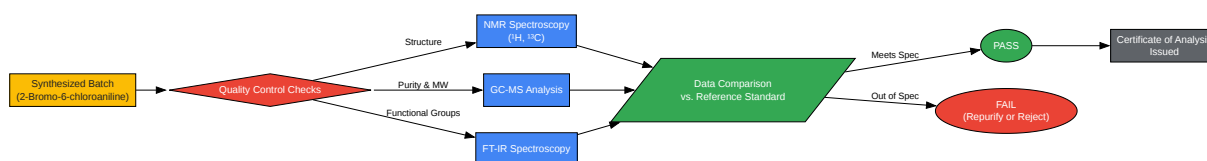
2-Bromo-6-chloroaniline serves as a pivotal intermediate in the synthesis of high-value organic molecules. Its utility stems from the differential reactivity of its functional groups, which can be addressed in subsequent synthetic steps.

- Pharmaceutical Intermediate: It is a known intermediate in the synthesis of pharmaceutical compounds. For example, it is used in the synthesis of Diclofenac Monobromo Sodium Salt, which is a bromide impurity of the widely used non-steroidal anti-inflammatory drug (NSAID), Diclofenac.[5]
- Building Block for Heterocycles: The aniline functionality can be used to construct heterocyclic rings, while the ortho-halogens can be used as handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity. This makes it a valuable precursor for creating libraries of novel compounds in drug discovery programs.

Analytical Characterization and Quality Control

A self-validating system of analysis is crucial to confirm the identity and purity of the synthesized **2-Bromo-6-chloroaniline**. This involves a multi-pronged approach using various spectroscopic and chromatographic techniques.

Analytical Workflow



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Caption: A comprehensive analytical workflow for quality control of **2-Bromo-6-chloroaniline**.

Expected Spectroscopic Data

The following table summarizes the expected signals for a confirmed sample. Actual values may vary slightly based on the solvent and instrument used.

Technique	Expected Observations	Rationale
^1H NMR	δ ~4.5-5.5 ppm (broad singlet, 2H, -NH ₂) δ ~6.6-7.3 ppm (multiplets, 3H, Ar-H)	The amino protons are exchangeable and appear as a broad signal. The three aromatic protons will show complex splitting due to coupling with each other.
^{13}C NMR	δ ~110-150 ppm (6 signals)	Expect six distinct signals for the aromatic carbons due to the molecule's lack of symmetry. Carbons attached to halogens and nitrogen will be significantly shifted.
FT-IR	~3400-3500 cm ⁻¹ (N-H stretch, doublet) ~1600-1620 cm ⁻¹ (N-H bend) ~1400-1500 cm ⁻¹ (C=C aromatic stretch) ~1000-1100 cm ⁻¹ (C-Cl stretch) ~700-800 cm ⁻¹ (C-Br stretch)	These absorption bands are characteristic of the primary amine, aromatic ring, and carbon-halogen bonds present in the molecule.[6]
Mass Spec (EI)	M ⁺ peak at m/z ≈ 205/207/209	The molecular ion peak will show a characteristic isotopic pattern due to the presence of both bromine ($^{79}\text{Br}/^{81}\text{Br} \approx 1:1$) and chlorine ($^{35}\text{Cl}/^{37}\text{Cl} \approx 3:1$).

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling **2-Bromo-6-chloroaniline**. This substance should be handled only by trained personnel in a well-ventilated area or chemical fume hood.[7][8]

- Hazard Identification:
 - Causes skin irritation.[8]

- Causes serious eye irritation.[8]
- May be harmful if swallowed or inhaled.
- Very toxic to aquatic life with long-lasting effects.[7]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[7][9]
 - Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[8]
 - Respiratory Protection: If dust is generated or exposure limits are exceeded, use a NIOSH/MSHA or EN 149 approved respirator.[7]
- Handling and Storage:
 - Avoid contact with skin, eyes, and clothing.[8]
 - Avoid breathing dust.
 - Store in a tightly closed container in a dry, cool, and well-ventilated place.
 - Keep away from strong oxidizing agents.[7]
- First Aid Measures:
 - Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[7]
 - Skin: Wash off with soap and plenty of water. If irritation persists, seek medical attention. [9][10]
 - Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[9]
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[9]

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